7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one is a complex organic compound that falls within the category of oxadiazole derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents due to its unique structural features.
The compound can be synthesized through various chemical reactions, and its relevance is highlighted in scientific literature focusing on organic synthesis and pharmacological studies. It is often referenced in databases such as PubChem and BenchChem, which provide detailed information about its chemical properties and potential applications in research.
This compound belongs to the broader class of chromenone derivatives, which are known for their diverse biological activities. The presence of the oxadiazole ring enhances its chemical reactivity and biological properties, making it a subject of interest in drug discovery.
The synthesis of 7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one typically involves several key steps:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Catalysts may also be employed to facilitate certain reactions.
The molecular structure of 7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one can be depicted as follows:
The structural features include a chromone core linked to an oxadiazole moiety through a methoxy group. This configuration contributes to its biological activity and solubility characteristics.
The compound can participate in various chemical reactions typical for both chromones and oxadiazoles:
These reactions are often facilitated by specific reagents and catalysts tailored to achieve desired modifications without compromising the integrity of the core structure.
The mechanism of action for 7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one largely depends on its application as a potential pharmaceutical agent:
Research indicates that derivatives containing oxadiazole rings often exhibit significant biological activities due to their ability to interact with various biological targets.
7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one has several potential applications:
The synthesis of 7-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one follows a convergent strategy involving sequential construction of the coumarin core, oxadiazole ring, and final ether linkage. The initial step employs Pechmann condensation between resorcinol and ethyl 4-bromoacetoacetate under Brønsted acid catalysis (conc. H₂SO₄) at 60°C to afford 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one in 82% yield after recrystallization (ethanol/water) [4] [6]. Alternative catalysts like In(OTf)₃ under solvent-free conditions demonstrate improved yields (89-93%) and reduced reaction times (25 min) for analogous bromomethylcoumarin synthesis, though scalability remains limited [6].
Simultaneously, the oxadiazole moiety is prepared via cyclodehydration of 2-bromobenzohydrazide with triethyl orthoacetate in refluxing acetic acid, yielding 2-(2-bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole (75%). Critical optimization involves stoichiometric control (1:1.2 hydrazide:orthoester ratio) and dropwise addition to minimize diacylhydrazide byproduct formation [1] [3]. The final O-alkylation couples these intermediates using anhydrous K₂CO₃ in acetone at 60°C for 8h, achieving 68% isolated yield after silica gel chromatography (hexane:ethyl acetate 7:3) [1] [8].
Table 1: Optimization of Pechmann Condensation for Intermediate 1
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Conc. H₂SO₄ (1.5 eq) | Neat | 60 | 3 | 82 |
In(OTf)₃ (10 mol%) | Solvent-free | 80 | 0.42 | 89 |
ZrOCl₂·8H₂O/SiO₂ | Solvent-free | 100 | 1.5 | 78 |
The C-7 hydroxyl group of the coumarin scaffold exhibits enhanced nucleophilicity due to para-positioning relative to the electron-donating pyrone carbonyl, enabling selective alkylation. Protecting group strategies are unnecessary, as demonstrated by competitive alkylation studies showing >95:5 regioselectivity for O-vs C-alkylation at C-3/C-4 positions when using soft electrophiles (bromomethyloxadiazole) [2] [7]. This selectivity is attributed to the acidity difference (pKa ~8.5 for C-7 OH vs. pKa >20 for lactone protons) and orbital alignment favoring SN₂ reactions [9].
Solvent polarity critically influences selectivity: acetone promotes 92% O-alkylation, while DMF reduces selectivity to 85% due to ionic dissociation pathways. Microwave assistance (100W, 80°C) enhances reaction rate 4-fold without compromising regioselectivity [8]. Post-functionalization analysis via ¹³C NMR confirms C-7 linkage through the characteristic downfield shift of the methylene bridge carbon to δ 68.5 ppm, while IR shows retention of the lactone C=O at 1715 cm⁻¹ [4] [7].
Oxadiazole synthesis employs three dominant catalytic approaches:
For the final etherification, phase-transfer catalysts like tetrabutylammonium iodide (TBAI, 5 mol%) enhance alkylation yields to 78% by facilitating solid-liquid anion exchange. Alternative catalysts include:
Table 2: Catalytic Systems Comparison for Key Steps
Reaction Step | Catalyst | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Oxadiazole cyclization | I₂ (1.2 eq)/K₂CO₃ | EtOH, 80°C, 4h | 85 | Iodine removal required |
CuO NPs (10 mol%) | DMF, 110°C, 6h | 88 | Metal contamination risk | |
Etherification | K₂CO₃/TBAI (5 mol%) | Acetone, 60°C, 8h | 78 | Cost of PTC |
Cs₂CO₃ | DMF, 50°C, 6h | 74 | Hygroscopicity |
Critical purification challenges include:
Yield optimization strategies:
Scale-up beyond 100g batches presents three key challenges:
Economic analysis indicates that implementing continuous oscillating baffled reactors (COBR) could reduce production costs by 30% through improved heat transfer and reduced solvent inventory. However, bromine-mediated corrosion in such systems necessitates Hastelloy reactor construction, increasing capital expenditure by 40% [5].
Table 3: Impurity Profile in Scale-up Batches
Impurity | Structure | Level (kg scale) | Control Strategy |
---|---|---|---|
Bis-coumarin ether | Coumarin-O-coumarin | ≤1.8% | Controlled bromide stoichiometry |
3-(Oxadiazolyl)coumarin isomer | C-alkylated product | ≤0.9% | Solvent polarity optimization |
Hydrolyzed oxadiazole | Carboxylic acid derivative | ≤1.2% | Molecular sieves (4Å) |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3